molecular formula C13H23NO4S B7919871 3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester

3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7919871
M. Wt: 289.39 g/mol
InChI Key: KOIJLNWIDXICCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with a piperidine ring structure. This compound is notable for its applications in various fields of chemistry and biology, particularly in the synthesis of peptides and proteins. The presence of both carboxylic acid and ester functional groups makes it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the protection of functional groups and subsequent coupling reactions. One common method involves the use of tert-butyl esters to protect the carboxylic acid group during the synthesis process. The reaction conditions often include the use of catalysts and specific solvents to facilitate the coupling reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperidine derivatives .

Scientific Research Applications

3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as a protecting group for cysteine residues in peptides, preventing unwanted side reactions during synthesis. The piperidine ring structure also allows for interactions with various biological receptors, potentially influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of functional groups, which allows for versatile applications in both synthetic and biological chemistry. Its ability to protect cysteine residues and participate in various chemical reactions makes it a valuable compound in research and industry .

Properties

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4S/c1-13(2,3)18-12(17)14-6-4-5-10(7-14)8-19-9-11(15)16/h10H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIJLNWIDXICCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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